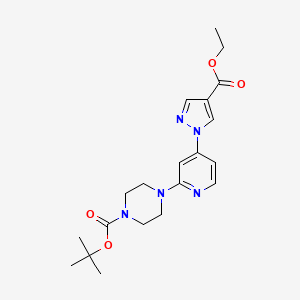
tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1350807-20-3 . It has a molecular weight of 335.4 . The IUPAC name of the compound is tert-butyl 4- [6- (ethoxycarbonyl)-2-pyridinyl]-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for the compound is 1S/C17H25N3O4/c1-5-23-15 (21)13-7-6-8-14 (18-13)19-9-11-20 (12-10-19)16 (22)24-17 (2,3)4/h6-8H,5,9-12H2,1-4H3 . The compound has a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 335.4 . Its melting point ranges from 84 to 86 degrees Celsius . The compound is a solid .Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- It has been used as an intermediate in the synthesis of biologically active compounds, such as in the study by Kong et al. (2016) where it was synthesized through multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
- Sanjeevarayappa et al. (2015) synthesized and characterized the compound through spectroscopic methods and X-ray diffraction studies. This study also explored its in vitro antibacterial and anthelmintic activities, revealing moderate activity (Sanjeevarayappa et al., 2015).
Chemical Properties and Molecular Structure :
- Studies like that of Richter et al. (2009) have focused on understanding its chemical properties and molecular structure, particularly the angles and planes formed by its constituent rings (Richter et al., 2009).
- Martins et al. (2012) conducted a study on the synthesis of a series of similar compounds, examining the reaction media and regioselectivity, which helps in understanding the compound's chemical behavior (Martins et al., 2012).
Catalytic and Polymerization Studies :
- Mennenga et al. (2015) explored its use in catalysis, particularly in the synthesis and polymerization of derivatives, and evaluated their catalytic activity in acylation chemistry (Mennenga et al., 2015).
- Ivanov et al. (2017) synthesized halo-substituted derivatives and developed a new method for their synthesis, which can be pertinent for future research involving this compound (Ivanov et al., 2017).
Structural Analysis and Synthesis of Derivatives :
- Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety, confirming the structure through X-ray crystal analysis, which contributes to the understanding of similar compounds' molecular structure (Lv et al., 2013).
- Huard et al. (2012) reported on the synthesis of acetyl-CoA carboxylase inhibitors using a compound with a similar structure, highlighting its role in medicinal chemistry (Huard et al., 2012).
Safety and Hazards
Direcciones Futuras
The compound and its derivatives could be further explored for their potential biological activities. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Mecanismo De Acción
Target of Action
Compounds containing piperazine rings, such as this one, are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring enhance its interaction with macromolecules .
Biochemical Pathways
Derivatives of n-boc piperazine, such as this compound, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring enhance its interaction with macromolecules, which could potentially be influenced by environmental factors .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the piperazine ring in the compound is known for its ability to form hydrogen bonds and interact with polar nitrogen atoms, enhancing its binding affinity with macromolecules. This compound has been shown to exhibit moderate antibacterial and antifungal activities, suggesting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis and function . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, it can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These molecular interactions are crucial for understanding the compound’s biological activities and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial and antifungal activities. At higher doses, it can induce toxic or adverse effects, including alterations in liver and kidney function. Threshold effects have been observed, indicating that the compound’s biological activity is dose-dependent and requires careful dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Propiedades
IUPAC Name |
tert-butyl 4-[4-(4-ethoxycarbonylpyrazol-1-yl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-28-18(26)15-13-22-25(14-15)16-6-7-21-17(12-16)23-8-10-24(11-9-23)19(27)29-20(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJMYHWQWPYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



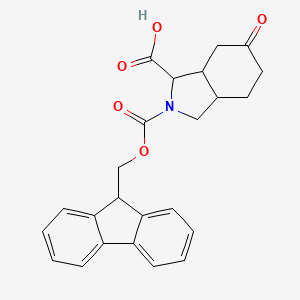
![7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1404967.png)

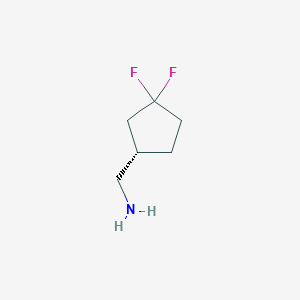

![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)
![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)
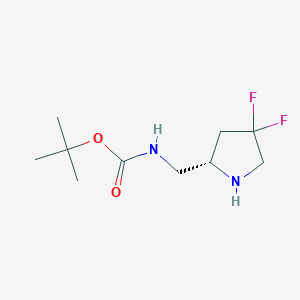
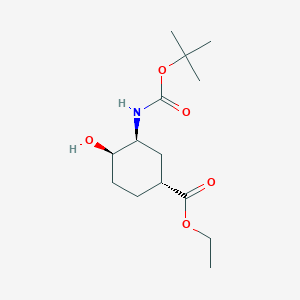


![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
